

# A Comprehensive Technical Guide to the Physicochemical Properties of Hydroxyzine Hydrochloride

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## Compound of Interest

Compound Name: *Hydrobenzole hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of hydroxyzine hydrochloride. The information herein is curated for researchers, scientists, and professionals involved in drug development and formulation. This document presents quantitative data in structured tables, details relevant experimental methodologies, and includes visualizations of signaling pathways and experimental workflows to facilitate a comprehensive understanding.

## Core Physicochemical Characteristics

Hydroxyzine hydrochloride is a first-generation antihistamine of the piperazine class, widely recognized for its anxiolytic, sedative, and antiemetic properties.<sup>[1][2][3]</sup> A thorough understanding of its physicochemical properties is fundamental for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety.

Hydroxyzine hydrochloride presents as a white, odorless, crystalline powder with a bitter taste.<sup>[4][5]</sup> It is the dihydrochloride salt of hydroxyzine, a chemical structure that enhances its solubility in aqueous solutions.<sup>[6]</sup>

## Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of hydroxyzine hydrochloride, compiled from various sources.

Table 1: General and Physical Properties

Property	Value	Source(s)
Chemical Name	(±)-2-[2-[4-(p-Chloro-α-phenylbenzyl)-1-piperazinyl]ethoxy]ethanol dihydrochloride	[5]
Molecular Formula	C <sub>21</sub> H <sub>27</sub> ClN <sub>2</sub> O <sub>2</sub> · 2HCl	[7][8]
Molecular Weight	447.83 g/mol	[7][8][9]
Appearance	White, odorless, crystalline powder	[4][5]
Melting Point	Approximately 190-200°C (with decomposition)	[1][4][10][11]
Boiling Point	220°C at 0.5 mm Hg (for the free base)	[1][10]
pH (1% w/v solution)	1.3 - 2.5	[4]

Table 2: Solubility Profile

Solvent	Solubility	Source(s)
Water	Very soluble (<700 mg/mL)	<a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[12]</a>
Ethanol (95%)	Freely soluble (220 mg/mL)	<a href="#">[4]</a> <a href="#">[12]</a>
Methanol	Freely soluble	<a href="#">[4]</a>
Chloroform	Soluble (60 mg/mL)	<a href="#">[8]</a> <a href="#">[12]</a>
Acetone	Slightly soluble (2 mg/mL)	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[12]</a>
Acetic Acid (100%)	Freely soluble	<a href="#">[4]</a>
Acetic Anhydride	Very slightly soluble	<a href="#">[4]</a>
Diethyl Ether	Practically insoluble	<a href="#">[4]</a> <a href="#">[13]</a>

Table 3: Partition and Dissociation Constants

Property	Value	Source(s)
pKa	1.96 ± 0.05; 7.40 ± 0.03 (at 24.5 ± 0.5 °C)	<a href="#">[10]</a>
LogP (Octanol/Water)	3.056 - 3.7	<a href="#">[1]</a> <a href="#">[14]</a>

## Experimental Protocols for Property Determination

Detailed and standardized methodologies are crucial for the accurate determination of physicochemical properties. The following sections outline typical experimental protocols.

### Melting Point Determination

The melting point is determined using the capillary method.

- Apparatus: Digital melting point apparatus.
- Procedure:

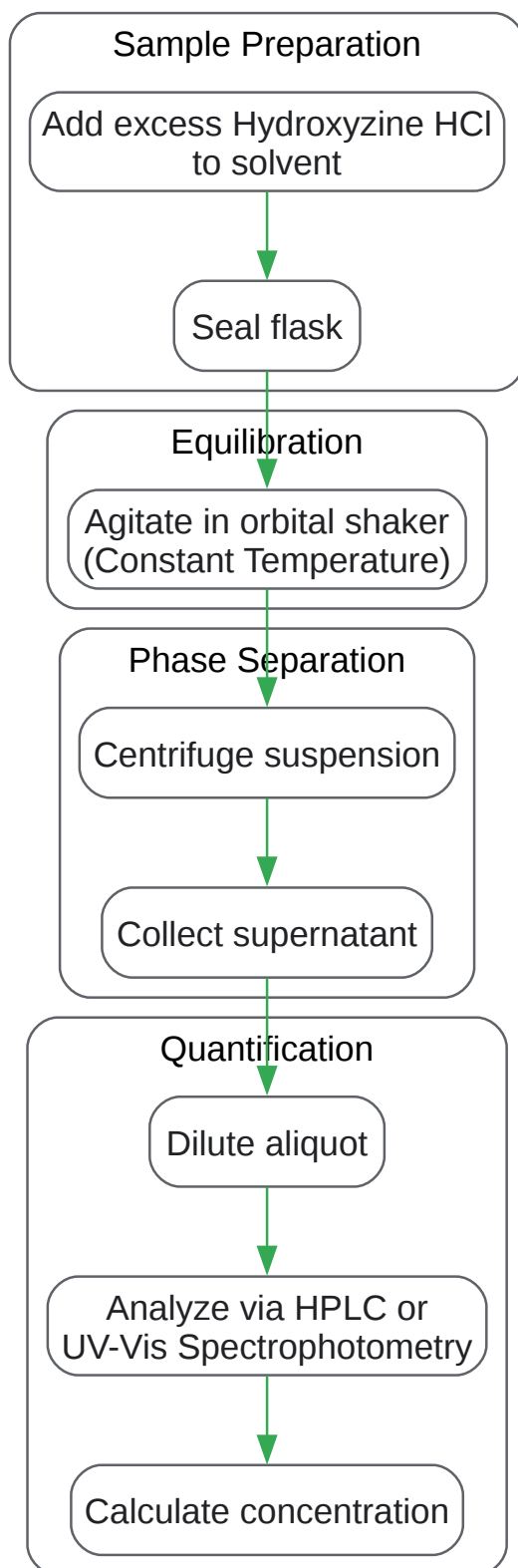
- A small, finely powdered sample of hydroxyzine hydrochloride is packed into a capillary tube.
- The tube is placed in the heating block of the apparatus.
- The temperature is raised at a controlled rate.
- The temperature range from the point at which the substance begins to melt to the point at which it is completely liquid is recorded as the melting range. For hydroxyzine hydrochloride, decomposition is noted at its melting point.<sup>[4]</sup>

## Solubility Determination

The shake-flask method is a standard protocol for determining equilibrium solubility.

- Apparatus: Orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.
- Procedure:
  - An excess amount of hydroxyzine hydrochloride is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
  - The flask is agitated in an orbital shaker at a constant temperature until equilibrium is reached (typically 24-72 hours).
  - The resulting suspension is centrifuged to separate the undissolved solid.
  - An aliquot of the supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved hydroxyzine hydrochloride is quantified using a validated analytical method like HPLC or UV-Vis spectrophotometry.

The workflow for this process is illustrated below.



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Fig. 1: Workflow for Solubility Determination.

## pKa Determination

Potentiometric titration is a common method for determining the acid dissociation constant (pKa).

- Apparatus: Potentiometer with a pH electrode, autoburette, beaker, magnetic stirrer.
- Procedure:
  - A precisely weighed amount of hydroxyzine hydrochloride is dissolved in deionized water.
  - The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed.
  - A standardized solution of a strong base (e.g., 0.1 M NaOH) is titrated into the hydroxyzine hydrochloride solution at a constant rate using an autoburette.
  - The pH of the solution is recorded after each addition of the titrant.
  - A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points.

## Partition Coefficient (LogP) Determination

The shake-flask method is also standard for determining the octanol-water partition coefficient.

- Apparatus: Separatory funnel, orbital shaker, centrifuge, analytical instrument (HPLC or UV-Vis).
- Procedure:
  - Equal volumes of n-octanol and water are pre-saturated with each other and then separated.
  - A known concentration of hydroxyzine hydrochloride is dissolved in the aqueous phase.
  - The aqueous solution is combined with an equal volume of the pre-saturated n-octanol in a separatory funnel.

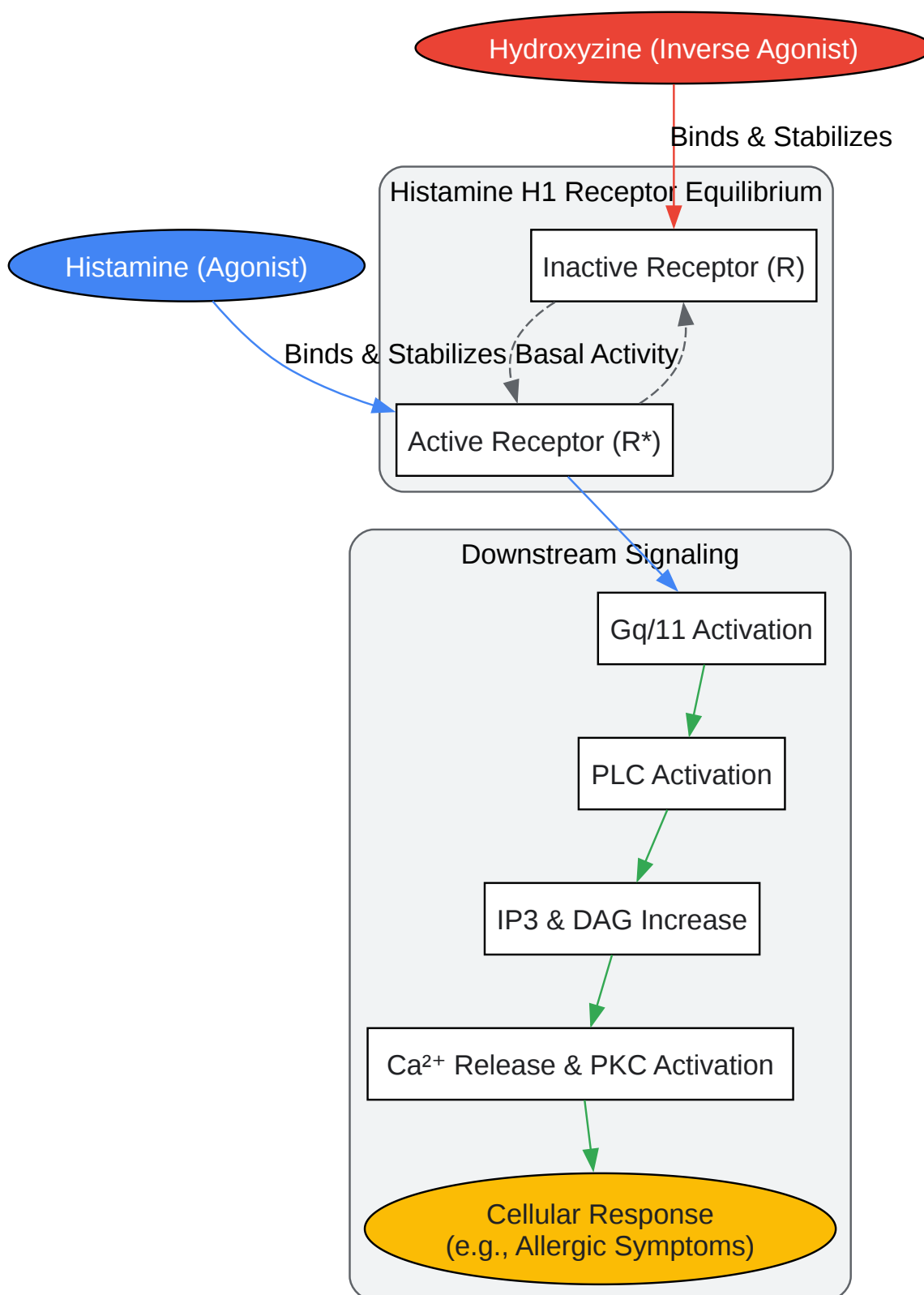
- The mixture is shaken until equilibrium is achieved.
- The mixture is centrifuged to ensure complete phase separation.
- The concentration of hydroxyzine hydrochloride in the aqueous phase is measured.
- The concentration in the octanol phase is determined by mass balance.
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

## Mechanism of Action and Signaling Pathway

Hydroxyzine's primary pharmacological effect is mediated through its action as a potent inverse agonist at the histamine H1 receptor.<sup>[2][15][16]</sup> In the absence of an agonist, G-protein coupled receptors like the H1 receptor exist in an equilibrium between an inactive (R) and an active (R) *conformation*. *Histamine, the natural agonist, binds to and stabilizes the active R state*, leading to the activation of Gq/11 proteins and subsequent downstream signaling.<sup>[16]</sup>

As an inverse agonist, hydroxyzine preferentially binds to the inactive (R) conformation of the H1 receptor.<sup>[16]</sup> This binding shifts the conformational equilibrium away from the active state, reducing the receptor's basal activity even in the absence of histamine.<sup>[16]</sup> This mechanism is responsible for its potent antihistaminic effects.<sup>[15]</sup>

Additionally, hydroxyzine acts as an antagonist at the serotonin 5-HT<sub>2a</sub> receptor, the dopamine D<sub>2</sub> receptor, and the  $\alpha_1$ -adrenergic receptor, which contributes to its anxiolytic and sedative properties.<sup>[2][15]</sup>



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Fig. 2: Hydroxyzine's Inverse Agonist Action.



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